1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
CAS No.: 108444-25-3
Cat. No.: VC20794344
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108444-25-3 |
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Molecular Formula | C13H14N2O2 |
Molecular Weight | 230.26 g/mol |
IUPAC Name | 1-benzyl-3,5-dimethylpyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C13H14N2O2/c1-9-12(13(16)17)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,17) |
Standard InChI Key | QBQWUFSHKRRJPB-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1CC2=CC=CC=C2)C)C(=O)O |
Canonical SMILES | CC1=C(C(=NN1CC2=CC=CC=C2)C)C(=O)O |
Introduction
The presence of the carboxylic acid group confers acidic properties to the molecule, allowing it to participate in salt formation and esterification reactions. This characteristic is significant for both its chemical reactivity and its potential biological interactions.
Synthesis and Preparation Methods
The synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. While detailed synthesis information specifically for this compound is limited in the provided literature, insights can be drawn from related pyrazole derivatives' preparation methods.
General Synthetic Routes
Based on established synthetic methodologies for similar compounds, the following approaches may be applicable:
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Cyclocondensation reactions involving hydrazine derivatives and appropriate carbonyl compounds
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Modification of pre-formed pyrazole scaffolds through selective functionalization
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Oxidation of corresponding alcohols or aldehydes to introduce the carboxylic acid functionality
According to the available literature, reference to the synthesis of related compounds appears in Chemistry Letters (1992) , which may provide foundational methods adaptable for the preparation of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. The synthesis of related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which are derived from similar pyrazole scaffolds, has been documented in research focused on antiproliferative agents .
These synthesis routes typically employ standard organic chemistry techniques and reagents, with reactions conducted under controlled conditions to achieve selective functionalization at specific positions of the pyrazole core.
Biological Activities and Applications
The biological significance of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be inferred from studies on structurally related compounds, particularly its derivatives that have demonstrated notable pharmacological properties.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies on compounds related to 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid provide valuable insights into how structural modifications affect biological activity. These studies help identify key molecular features that could be optimized for enhanced potency or selectivity.
Key Structural Features
Based on research with N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, several structural elements appear crucial for biological activity:
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The pyrazole core serves as an essential scaffold
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The benzyl group at position 1 contributes to the compound's interaction with biological targets
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The methyl groups at positions 3 and 5 influence both the electronic properties and the spatial orientation of the molecule
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The functional group at position 4 (carboxylic acid in our target compound) determines specific interactions with target proteins
Optimization Strategies
Research on related compounds has demonstrated that specific modifications can enhance both activity and pharmacokinetic properties. For example, in the benzamide derivatives, incorporation of a phenoxymethyl linker improved aqueous solubility, with further enhancement observed when additional methyl groups were introduced to reduce coplanarity of certain rings .
Two optimized compounds from the benzamide series, referred to as compounds 22 and 23 in the research literature, showed excellent stability in both mouse and human plasma, as well as good stability in liver microsomes. The compound with an extra methyl group (compound 23) demonstrated approximately twice the aqueous solubility compared to its counterpart (compound 22) .
These findings suggest that similar optimization strategies might be applicable to 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid for enhancing its drug-like properties while maintaining or improving biological activity.
Comparative Analysis with Related Compounds
To better understand the unique properties of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, it is valuable to compare it with structurally related compounds.
Structural Analogs
Several compounds share structural similarities with 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid:
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1-Benzyl-3,5-dimethyl-1H-pyrazol-4-ol: Contains a hydroxyl group instead of a carboxylic acid group at position 4
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1-Benzyl-3,5-dimethyl-1H-pyrazole: Lacks the carboxylic acid group at position 4
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N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Contain an amide linkage derived from the carboxylic acid functionality
The table below compares key features of these related compounds:
Functional Implications of Structural Differences
The carboxylic acid moiety in 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid likely confers distinct properties compared to its structural analogs:
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Enhanced water solubility compared to the unsubstituted pyrazole
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Different hydrogen bonding capabilities compared to the hydroxyl-substituted analog
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Potential for derivatization through amide or ester formation
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Specific interaction patterns with biological targets, particularly enzyme active sites
These structural differences translate into functional variations that can be exploited for specific applications. For instance, while the benzamide derivatives have demonstrated significant antiproliferative activity, the carboxylic acid itself may exhibit different biological profiles that could be advantageous for other therapeutic applications.
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